N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including an indene ring, a quinazoline ring, and a carboxamide group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactivity
Quinazoline derivatives have been synthesized and studied for their chemical reactivities and potential applications in creating novel compounds with significant biological activities. For instance, Aleksandrov et al. (2020) explored the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, demonstrating the versatility of quinazoline derivatives in organic synthesis through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activities and Applications
Quinazoline derivatives have been evaluated for their biological activities, showing promise in various therapeutic areas. Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, which were evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats, highlighting the potential of quinazoline derivatives as multifunctional therapeutic agents (Rahman et al., 2014).
Antiviral and Antimicrobial Properties
Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones with potential antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus, demonstrating the antiviral potential of quinazoline derivatives (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Anticancer Activity
Development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs by Alafeefy et al. (2015) explored their design, synthesis, and anticancer activity, showcasing the anticancer potential of quinazoline derivatives (Alafeefy, Ashour, Prasad, Sinha, Pathak, Alasmari, Rishi, & Abdel‐Aziz, 2015).
Safety And Hazards
Future Directions
properties
CAS RN |
421590-55-8 |
---|---|
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C23H25N3O2S |
Molecular Weight |
407.53 |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H25N3O2S/c1-2-3-4-12-26-22(28)19-11-9-17(14-20(19)25-23(26)29)21(27)24-18-10-8-15-6-5-7-16(15)13-18/h8-11,13-14H,2-7,12H2,1H3,(H,24,27)(H,25,29) |
InChI Key |
VTECBEVIXHLCGP-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCC4)C=C3)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.